6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a fluorinated pyrimidine moiety
Properties
Molecular Formula |
C15H17FN8 |
|---|---|
Molecular Weight |
328.35 g/mol |
IUPAC Name |
6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
InChI |
InChI=1S/C15H17FN8/c1-10-11(16)13(18-7-17-10)23-3-5-24(6-4-23)15-12-14(19-8-20-15)22(2)9-21-12/h7-9H,3-6H2,1-2H3 |
InChI Key |
VIJUPLUAKRYWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps:
Formation of the Pyrimidine Moiety: The fluorinated pyrimidine ring can be synthesized through a series of reactions starting from readily available precursors
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. Piperazine can react with the fluorinated pyrimidine under basic conditions to form the desired intermediate.
Purine Core Attachment: The final step involves coupling the piperazine-substituted pyrimidine with a purine derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like DNA and proteins.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds also feature a piperazine ring and a fluorinated moiety, but with a benzoxazole core.
Norfloxacin Analogues: These compounds have a piperazine ring and are used as antimicrobial agents.
Uniqueness
6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific combination of a purine core with a fluorinated pyrimidine and piperazine ring, which imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
